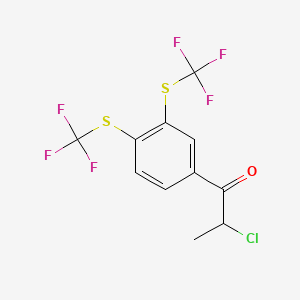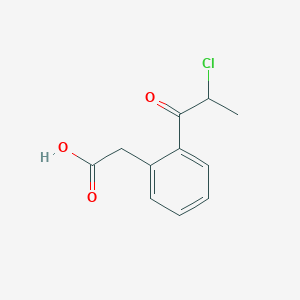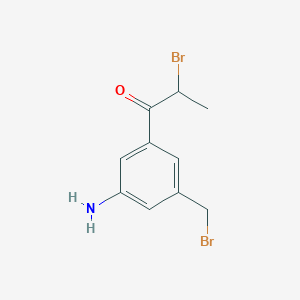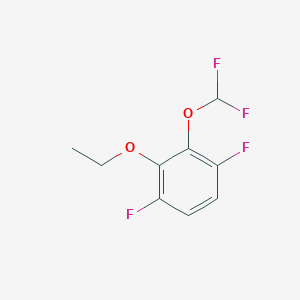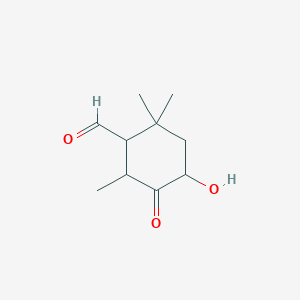
4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde is a chemical compound known for its unique structure and properties It is a cyclohexane derivative with multiple functional groups, including a hydroxyl group, a formyl group, and a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of 4-Hydroxy-2,2,6-trimethylcyclohexanone using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the formation of the formyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. Catalytic oxidation processes using metal catalysts and continuous flow reactors can be employed to achieve higher yields and purity. These methods are designed to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, under basic or acidic conditions.
Major Products
Oxidation: 4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carboxylic acid.
Reduction: 4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and formyl groups allow it to participate in hydrogen bonding and nucleophilic attacks, which can modulate enzyme activities and cellular processes. Its biological effects are mediated through these interactions, leading to potential therapeutic benefits.
類似化合物との比較
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPOL): Known for its antioxidant properties.
4-Hydroxy-2-pyrone: Used in organic synthesis and has versatile bioactivity.
Uniqueness
4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
184375-40-4 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC名 |
4-hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O3/c1-6-7(5-11)10(2,3)4-8(12)9(6)13/h5-8,12H,4H2,1-3H3 |
InChIキー |
VGMJBFPSVVWODC-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(CC(C1=O)O)(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


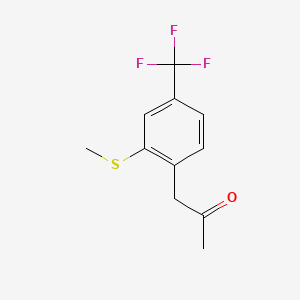
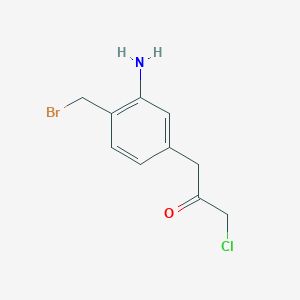

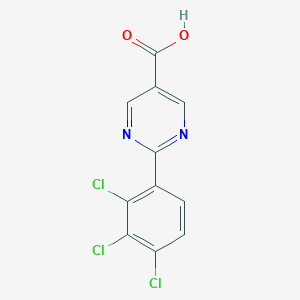
![(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14061444.png)
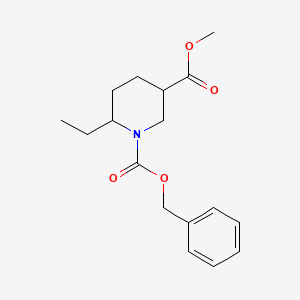

![tert-Butyl 4-(((R)-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061453.png)
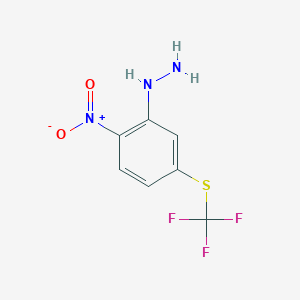
![Tert-butyl ((7-fluoro-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B14061462.png)
